3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid
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Overview
Description
3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid is a compound with the molecular formula C12H9NO4S2 and a molecular weight of 295.33 g/mol . It is primarily used in proteomics research . The compound features a thiophene ring substituted with a carboxylic acid group and a sulfanyl group attached to a 4-nitrobenzyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid typically involves the reaction of 2-thiophenecarboxylic acid with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid can undergo various chemical reactions, including:
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alcohols, acid catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Esters
Scientific Research Applications
3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid is used in various scientific research fields, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarboxylic acid
- 4-Nitrobenzyl chloride
- Sulfanyl-substituted thiophenes
Uniqueness
3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid is unique due to the presence of both a nitrobenzyl and a sulfanyl group on the thiophene ring . This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S2/c14-12(15)11-10(5-6-18-11)19-7-8-1-3-9(4-2-8)13(16)17/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYZTHOYHYVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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